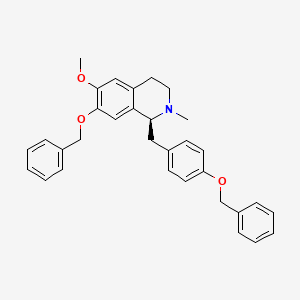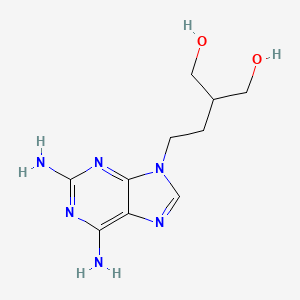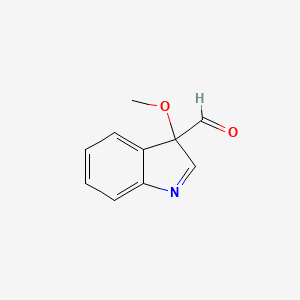
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a carboxymethyl group, a heptadecafluorooctyl sulphonyl group, and a propyltrimethylammonium hydroxide group. It is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves multiple steps. The process typically begins with the preparation of the heptadecafluorooctyl sulphonyl chloride, which is then reacted with a suitable amine to form the sulphonamide intermediate. This intermediate is further reacted with a carboxymethylating agent to introduce the carboxymethyl group. Finally, the propyltrimethylammonium hydroxide group is introduced through a quaternization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the heptadecafluorooctyl group may enhance its ability to interact with hydrophobic regions of proteins or cell membranes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((Carboxymethyl)((octadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
- 3-((Carboxymethyl)((nonadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
Uniqueness
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is unique due to the specific length and fluorination of the heptadecafluorooctyl group. This feature imparts distinct hydrophobic and lipophilic properties, making it particularly useful in applications requiring strong interactions with hydrophobic environments.
Properties
CAS No. |
68318-36-5 |
|---|---|
Molecular Formula |
C16H17F17N2O4S |
Molecular Weight |
656.4 g/mol |
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl-[3-(trimethylazaniumyl)propyl]amino]acetate |
InChI |
InChI=1S/C16H17F17N2O4S/c1-35(2,3)6-4-5-34(7-8(36)37)40(38,39)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h4-7H2,1-3H3 |
InChI Key |
HBCIQEOSBTUVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)





![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)




